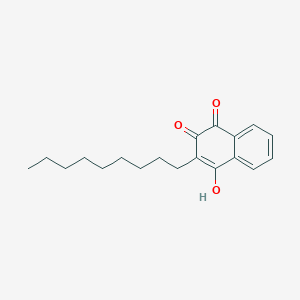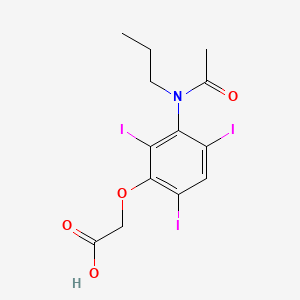
Acetic acid, (3-(N-propylacetamido)-2,4,6-triiodophenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, (3-(N-propylacetamido)-2,4,6-triiodophenoxy)- is a complex organic compound that features a phenoxy group substituted with three iodine atoms and an acetamido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (3-(N-propylacetamido)-2,4,6-triiodophenoxy)- typically involves multiple steps. One common method includes the iodination of a phenoxy compound followed by the introduction of the acetamido group. The reaction conditions often require the use of strong acids or bases as catalysts and may involve elevated temperatures to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and acetamidation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, (3-(N-propylacetamido)-2,4,6-triiodophenoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can remove the iodine atoms or modify the acetamido group.
Substitution: The iodine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce deiodinated or deacetylated derivatives.
Aplicaciones Científicas De Investigación
Acetic acid, (3-(N-propylacetamido)-2,4,6-triiodophenoxy)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in diagnostic imaging due to the presence of iodine atoms, which enhance contrast in imaging techniques.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of acetic acid, (3-(N-propylacetamido)-2,4,6-triiodophenoxy)- involves its interaction with specific molecular targets. The iodine atoms in the compound can interact with biological molecules, potentially disrupting their normal function. The acetamido group may also play a role in binding to proteins or enzymes, affecting their activity.
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid, (3-(N-methylacetamido)-2,4,6-triiodophenoxy)-
- Acetic acid, (3-(N-ethylacetamido)-2,4,6-triiodophenoxy)-
- Acetic acid, (3-(N-butylacetamido)-2,4,6-triiodophenoxy)-
Uniqueness
The uniqueness of acetic acid, (3-(N-propylacetamido)-2,4,6-triiodophenoxy)- lies in its specific substitution pattern and the presence of the propyl group. This structural variation can influence its reactivity and interactions with biological molecules, making it distinct from other similar compounds.
Propiedades
Número CAS |
24340-10-1 |
|---|---|
Fórmula molecular |
C13H14I3NO4 |
Peso molecular |
628.97 g/mol |
Nombre IUPAC |
2-[3-[acetyl(propyl)amino]-2,4,6-triiodophenoxy]acetic acid |
InChI |
InChI=1S/C13H14I3NO4/c1-3-4-17(7(2)18)12-8(14)5-9(15)13(11(12)16)21-6-10(19)20/h5H,3-4,6H2,1-2H3,(H,19,20) |
Clave InChI |
YYNCKHPUJKLFIS-UHFFFAOYSA-N |
SMILES canónico |
CCCN(C1=C(C(=C(C=C1I)I)OCC(=O)O)I)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


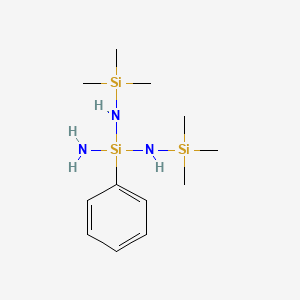
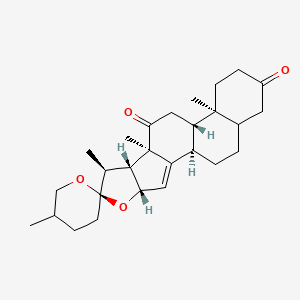
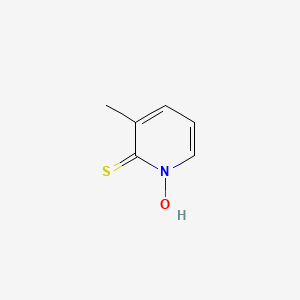
![2-Ethyl-2,3-dihydroimidazo[2,1-a]phthalazine](/img/structure/B14710739.png)
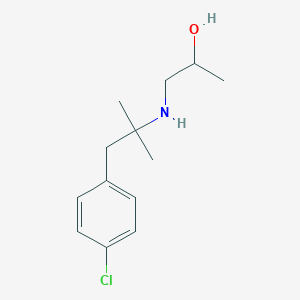
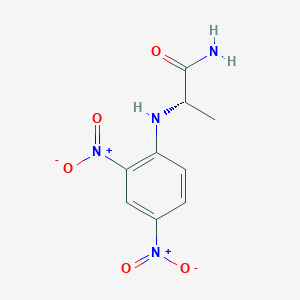


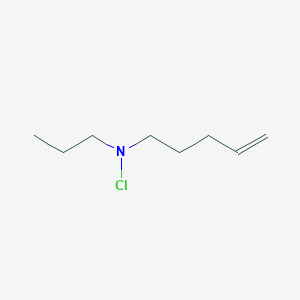
![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14710768.png)

